F-SPARQ F-SPA-RQ
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Overview
Description
Its unique properties make it suitable for various applications, ranging from catalysis to material synthesis.
Preparation Methods
The synthetic route for F-SPARQ involves the use of [2-fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl]-[(2S,3S)-2-phenyl-piperidin-3-yl)amine]. This compound is synthesized through a series of chemical reactions involving fluorination, methoxylation, and benzylation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for F-SPARQ involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
F-SPARQ undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of F-SPARQ can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
F-SPARQ has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions. In biology, F-SPARQ is used as a radioligand for imaging studies, particularly in positron emission tomography (PET) to study the distribution and function of neurokinin-1 receptors . In medicine, F-SPARQ is being investigated for its potential use in the treatment of neuropsychiatric and somatic disorders . In industry, F-SPARQ is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of F-SPARQ involves its interaction with neurokinin-1 receptors. F-SPARQ acts as a selective antagonist for these receptors, inhibiting the binding of the natural ligand, substance P . This inhibition leads to a decrease in the downstream signaling pathways mediated by the neurokinin-1 receptors, which are involved in various physiological processes, including inflammation and pain perception . The molecular targets of F-SPARQ include the neurokinin-1 receptors, and the pathways involved include the phosphoinositol system and G-protein coupled receptor signaling .
Comparison with Similar Compounds
F-SPARQ is unique in its high selectivity and affinity for neurokinin-1 receptors compared to other similar compounds. Similar compounds include other neurokinin-1 receptor antagonists such as aprepitant and fosaprepitant . F-SPARQ has a higher binding affinity and selectivity for the neurokinin-1 receptors, making it a more effective radioligand for imaging studies . Additionally, F-SPARQ has a broader range of applications in scientific research and industry compared to other neurokinin-1 receptor antagonists .
Properties
CAS No. |
262598-96-9 |
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Molecular Formula |
C21H22F4N6O |
Molecular Weight |
450.44 |
Purity |
>95% |
Synonyms |
(2S,3S)-N-[2-(fluoromethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
Origin of Product |
United States |
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